N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide
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Overview
Description
N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C17H23N3O2 It is known for its unique structure, which includes a cyclopropane ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide typically involves the reaction of 1-benzyl-4-piperidone with cyclopropanecarbohydrazide under specific conditions. The process generally includes:
Formation of the Intermediate: 1-benzyl-4-piperidone is reacted with hydrazine to form the corresponding hydrazone.
Cyclopropanation: The hydrazone intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor.
Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-piperidone: A precursor in the synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide.
Cyclopropanecarbohydrazide: Another precursor used in the synthesis process.
1-benzyl-4-piperidone hydrazone: An intermediate formed during the synthesis.
Uniqueness
N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-N'-(cyclopropanecarbonyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(14-6-7-14)18-19-17(22)15-8-10-20(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGGCWVKQQBAHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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